molecular formula C8H16O B1311735 (S)-1-Cyclohexylethanol CAS No. 3113-98-2

(S)-1-Cyclohexylethanol

Cat. No. B1311735
CAS RN: 3113-98-2
M. Wt: 128.21 g/mol
InChI Key: JMSUNAQVHOHLMX-ZETCQYMHSA-N
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Description

-(S)-1-Cyclohexylethanol (SCHE) is a chiral alcohol with a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds and has been studied for its biochemical and physiological effects. SCHE is a relatively new compound, first synthesized in the early 1990s.

Scientific Research Applications

Catalytic Applications and Green Chemistry

(S)-1-Cyclohexylethanol has been studied in the context of catalytic ring hydrogenation . Takafumi Sato et al. (2006) investigated the hydrogenation of 1- and 2-phenylethanols over noble metal catalysts, resulting in cyclohexylethanols. This process occurs in supercritical carbon dioxide, demonstrating an environmentally friendly medium for chemical transformations with high selectivity towards cyclohexylethanols (Sato et al., 2006).

Photocatalytic Oxidation

Photocatalytic oxidation (PCO) of cyclohexyl alcohols, including (S)-1-Cyclohexylethanol, using nanoparticles of titanium dioxide (TiO2) as a photocatalyst, was explored by O. Mohamed et al. (2008). This method shows moderate conversion ratios and involves the formation of aldehydes or ketones and acids, highlighting an application in selective oxidation processes (Mohamed et al., 2008).

Material Science

In material science, (S)-1-Cyclohexylethanol and its derivatives have been used in the synthesis of novel materials. For example, Shuhei Nozaki et al. (2017) discussed the synthesis of polyurethane elastomers using aliphatic diisocyanate derived from cyclohexylethanol, showing superior mechanical properties and suggesting potential for applications where color stability and mechanical strength are crucial (Nozaki et al., 2017).

Environmental Remediation

The degradation of cyclohexane and hexane by Rhodococcus sp. EC1, demonstrating the organism's ability to degrade recalcitrant hydrocarbons, including cyclohexane, hints at the potential environmental remediation applications of microorganisms capable of processing cyclohexylethanol or related compounds (Lee & Cho, 2008).

Chemical Synthesis and Analysis

The selective adsorption and separation capabilities of microporous organic polymers for xylene isomers and benzene/cyclohexane mixtures, as discussed by Huiling Tan et al. (2018), provide insights into the applications of (S)-1-Cyclohexylethanol in creating materials for chemical separation processes (Tan et al., 2018).

properties

IUPAC Name

(1S)-1-cyclohexylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUNAQVHOHLMX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cyclohexylethanol

CAS RN

3113-98-2
Record name 1-Cyclohexylethanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-cyclohexylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CYCLOHEXYLETHANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3IVL7TV2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A three liter, three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3.THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 m) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. and the BH3.THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about five min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for two hr at RT under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concertrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for thirty min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
Quantity
922 mL
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three liter three necked round bottom flask was equipped with a thermometer, magnetic stirrer, argon inlet and outlet adapters and a one liter addition funnel containing 922 ml of 1.0 molar BH3 ·THF. 1-Methyl cyclohexanecarboxylic acid (119.2 g; 0.84 mole) was added to the reaction vessel and dissolved in 100 ml of THF. The reaction mixture was cooled with an ice bath to 5° C. the BH3 ·THF was added dropwise over 25 min maintaining the temperature between 5°-15° C. After the addition was complete, the ice bath was removed. After about 5 min, the reaction exothermed and foamed violently. A much slower addition rate and constant cooling should help to avoid this exotherm. The reaction was allowed to stir for 2 hr at room temperature under nitrogen, then 150 ml of methanol was added cautiously. When the foaming ceased, the reaction was concentrated in vacuo using low heat and the residue was treated with 100 ml of 5% acetic acid. After stirring for 30 min, the reaction was transferred to a one liter separatory funnel, diluted with water (slurry dissolved) and extracted three times with ether. The combined ether extracts were washed twice with saturated sodium bicarbonate, twice with brine, dried over anhydrous magnesium sulfate, filtered through celite and concentrated in vacuo (low heat) to give 79.09 g of a clear water-white oil. The oil was distilled on a Kugelrohr apparatus at 75°-130° C. (25 mm of Hg). Most distilled at 90° C. to give 72.11 g of 1-methyl-1-cyclohexylmethanol.
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
119.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
·THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Cyclohexylethanol
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(S)-1-Cyclohexylethanol
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(S)-1-Cyclohexylethanol
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(S)-1-Cyclohexylethanol
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(S)-1-Cyclohexylethanol
Reactant of Route 6
(S)-1-Cyclohexylethanol

Citations

For This Compound
25
Citations
C Csajagi, G Szatzker, ER Tőke, L Uerge… - Tetrahedron …, 2008 - Elsevier
Continuous-flow mode enantiomer selective acetylations of racemic 1-phenylethanol, 1-cyclohexylethanol, and 1-phenylpropan-2-ol (rac-1a–c, respectively) with vinyl acetate were …
Number of citations: 116 www.sciencedirect.com
B Lynch, JD Glennon, C Tröltzsch, U Menyes… - Analytical …, 1997 - ACS Publications
A new (−)-menthyl bonded silica phase has been prepared by hydrosilation of a hydride silica intermediate. The hydride silica intermediate was synthesized by the reaction of a …
Number of citations: 33 pubs.acs.org
K Sørbye, C Tautermann, P Carlsen, A Fiksdahl - Tetrahedron: Asymmetry, 1998 - Elsevier
We hereby report the preparation and nucleophilic substitutions of the N,N-1,2-benzenedisulfonylimide derivatives 1a and 2a of the chiral amines 1 and 2. The nucleophilic attack of …
Number of citations: 28 www.sciencedirect.com
CR Baar, CJ Levy, EYJ Min, LM Henling… - Journal of the …, 2004 - ACS Publications
A series of enantiopure C 1 -symmetric metallocenes, {(SiMe 2 ) 2 [η 5 -C 5 H(CHMe 2 ) 2 ][η 5 -C 5 H 2 ((S)-CHMeCMe 3 )]}ZrCl 2 , (S)-2, {(SiMe 2 ) 2 [η 5 -C 5 H(CHEt 2 ) 2 ][η 5 -C 5 H …
Number of citations: 70 pubs.acs.org
DK Heldmann, D Seebach - Helvetica chimica acta, 1999 - Wiley Online Library
New types of chiral phosphorus/nitrogen ligands, capable of forming six‐membered‐ring metal chelates have been prepared from α,α,α′,α′‐tetraaryl‐1,2‐dioxolane‐4,5‐dimethanols …
Number of citations: 92 onlinelibrary.wiley.com
JM Carceller, M Mifsud, MJ Climent, S Iborra… - Green …, 2020 - pubs.rsc.org
Valuable chiral alcohols have been obtained from racemic mixtures with an integrated heterogeneous chemoenzymatic catalyst in a two consecutive fixed catalytic bed continuous …
Number of citations: 18 pubs.rsc.org
P Brandt, P Roth, PG Andersson - The Journal of Organic …, 2004 - ACS Publications
The origin of the enantioselectivity in the ruthenium-catalyzed transfer hydrogenation has been studied by means of experiment and density functional theory calculations. The results …
Number of citations: 150 pubs.acs.org
PA Dub, NV Tkachenko, VK Vyas, M Wills… - …, 2021 - ACS Publications
Asymmetric transfer hydrogenation (ATH) is an important catalytic process in the fragrance and pharmaceutical industries. The Noyori–Ikariya chiral molecular ruthenium complex has …
Number of citations: 25 pubs.acs.org
LL Machado, G de Gonzalo, TLG Lemos… - Journal of Molecular …, 2009 - Elsevier
Immobilized Manihot esculenta and Passiflora edulis juice preparations have been employed as stereoselective biocatalysts in the enzymatic acetylation of a set of racemic alcohols. …
Number of citations: 17 www.sciencedirect.com
N TANNO, S TERASHIMA - Chemical and Pharmaceutical Bulletin, 1983 - jstage.jst.go.jp
The asymmetric reduction of open chain enones to the corresponding optically active allylic alcohols was achieved in higher chemical (92-100%) and optical (78-98% ee) yields than …
Number of citations: 43 www.jstage.jst.go.jp

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